1-Methylindoline-4-carbonitrile hydrochloride
Description
1-Methylindoline-4-carbonitrile hydrochloride is a heterocyclic organic compound featuring an indoline core substituted with a methyl group at the 1-position and a cyano group (-CN) at the 4-position, forming a hydrochloride salt. The indoline scaffold (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) is pharmacologically significant due to its structural similarity to bioactive molecules. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-12-6-5-9-8(7-11)3-2-4-10(9)12;/h2-4H,5-6H2,1H3;1H |
InChI Key |
HNXCPSCNDANJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CC=C21)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Dimethyl Carbonate-Mediated Methylation
Methylation using dimethyl carbonate (DMC) under basic conditions is favored for its atom economy and minimal waste generation. Key parameters include:
Mechanistic Insight : DMC acts as both a methylating agent and solvent. The base deprotonates the indole NH, enabling nucleophilic attack on DMC’s electrophilic methyl group. This method avoids hazardous methyl halides and operates at ambient pressure.
Hydrogenation of 1-Methylindole-4-Carbonitrile to Indoline
Catalytic hydrogenation reduces the indole’s pyrrole ring to form the saturated indoline structure.
Palladium-Catalyzed Hydrogenation
| Parameter | Optimal Conditions | Source |
|---|---|---|
| Catalyst | 10% Pd/C (5–10 wt%) | |
| Hydrogen pressure | 3–5 bar H₂ | |
| Solvent | Ethyl acetate, ethanol, or THF | |
| Temperature | 40–70°C | |
| Reaction time | 8–16 hours | |
| Yield | 75–85% |
Critical Considerations :
-
Selectivity : Over-hydrogenation of the nitrile group to an amine is avoided by moderating H₂ pressure.
-
Catalyst Regeneration : Pd/C can be reused after filtration and washing, reducing costs.
Hydrochloride Salt Formation
The free base 1-methylindoline-4-carbonitrile is treated with HCl to yield the final product.
Acidification Protocol
| Parameter | Optimal Conditions | Source |
|---|---|---|
| Acid | Hydrochloric acid (1.1–1.5 equiv) | |
| Solvent | Ethanol, IPA, or diethyl ether | |
| Temperature | 0–25°C | |
| Crystallization | Cooling to −20°C | |
| Yield | 90–95% |
Quality Control : The hydrochloride salt is recrystallized from ethanol/water (3:1) to achieve >99% purity (HPLC).
Alternative Synthetic Routes
Cyanation of 1-Methylindoline
Direct cyanation at the 4-position remains challenging due to the indoline ring’s reduced reactivity. However, recent advances in transition metal catalysis offer potential:
Reductive Amination Pathways
A three-component approach using 4-cyanoaniline, acetone, and H₂ over Ra-Ni synthesizes indoline derivatives in one pot (55% yield).
Industrial-Scale Optimization
Solvent Recycling
DMF and ethyl acetate are recovered via distillation (≥95% efficiency), aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Methylindoline-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 1-Methylindoline-4-carbonitrile hydrochloride exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest its potential in inhibiting cancer cell proliferation.
- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains.
- Neuroprotective Effects : It may play a role in protecting neuronal cells from damage, indicating potential use in treating neurodegenerative diseases.
The exact mechanisms of action are still under investigation, but interactions with specific enzymes and receptors have been noted .
Applications in Drug Development
1-Methylindoline-4-carbonitrile hydrochloride serves as a valuable scaffold in drug discovery. Its structural features allow for modifications that can enhance biological activity and selectivity. For instance, it has been explored for developing inhibitors targeting the menin-MLL interaction, crucial for certain types of leukemia. In studies, derivatives of this compound showed potent inhibition with IC50 values in the nanomolar range, demonstrating its potential as a lead compound in cancer therapy .
Case Study 1: Antitumor Activity
In a controlled laboratory setting, researchers evaluated the efficacy of 1-Methylindoline-4-carbonitrile hydrochloride on MLL leukemia cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 31 nM, highlighting its potential as a therapeutic agent against this type of cancer.
Case Study 2: Antibacterial Effects
A series of experiments assessed the antibacterial properties of 1-Methylindoline-4-carbonitrile hydrochloride against Gram-positive and Gram-negative bacteria. Results indicated that the compound was particularly effective against Staphylococcus aureus, showcasing its potential application in developing new antibiotics.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-methylindoline-4-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-methylindoline-4-carbonitrile hydrochloride with related compounds based on functional groups, solubility, and stability:


*Hypothetical data inferred from structural analogs.
Key Observations :
- Salt vs. Free Base : The hydrochloride salt of the target compound likely improves solubility compared to neutral analogs like 1E or acidic indole derivatives (e.g., 7-chloro-3-methylindole-2-carboxylic acid) .
- Stability : Hydrochloride salts (e.g., famotidine HCl in ) often exhibit enhanced stability in gastric environments, suggesting utility in gastroretentive formulations .
Pharmacological and Analytical Data
Dissolution and Bioavailability
- Famotidine Hydrochloride (): Dissolution kinetics (zero-order, Higuchi, and Korsmeyer-Peppas models) are critical for gastroretentive formulations. The target compound’s hydrochloride salt may follow similar release profiles under acidic conditions .
- Amitriptyline Hydrochloride (): RP-HPLC validation studies highlight the importance of solubility and stability for CNS drugs. The target compound’s -CN group may alter retention times compared to amitriptyline’s tertiary amine structure .
Biological Activity
1-Methylindoline-4-carbonitrile hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C10H8ClN3
- Molecular Weight : 219.64 g/mol
- IUPAC Name : 1-Methylindoline-4-carbonitrile hydrochloride
Biological Activity Overview
1-Methylindoline derivatives have been studied for their potential therapeutic applications, particularly in oncology and neurology. The compound exhibits various biological activities, including:
- Antitumor Activity : Research indicates that 1-methylindoline derivatives can inhibit tumor cell proliferation. For instance, a study demonstrated that certain indoline derivatives exhibit cytotoxic effects against leukemia cells with IC50 values in the low micromolar range .
- Antiviral Properties : Some studies suggest that indoline derivatives can inhibit viral replication by targeting specific viral enzymes .
- Neuroprotective Effects : The compound's structure allows it to interact with neurotransmitter receptors, potentially offering protective effects against neurodegenerative diseases .
The biological activity of 1-methylindoline-4-carbonitrile hydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor growth and viral replication. For example, it can inhibit menin interactions with MLL (Mixed-Lineage Leukemia) proteins, which is crucial in certain leukemias .
- Receptor Binding : The structural configuration allows binding to serotonin receptors, influencing neurotransmitter activity and potentially providing therapeutic effects for mood disorders .
Case Study 1: Antitumor Activity
In a study on the antitumor effects of various indoline derivatives, 1-methylindoline-4-carbonitrile hydrochloride was evaluated for its cytotoxicity against several cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| MLL-AF9 | 0.55 |
| K562 (Chronic Myeloid Leukemia) | 2.3 |
| HeLa (Cervical Cancer) | 1.7 |
These findings suggest significant potential for this compound in cancer therapy .
Case Study 2: Antiviral Activity
A separate investigation focused on the antiviral properties of indoline derivatives found that 1-methylindoline-4-carbonitrile hydrochloride effectively inhibited the replication of the Hepatitis C virus (HCV). The study reported an EC50 value of approximately 3 μM, indicating moderate antiviral efficacy .
Comparative Analysis with Related Compounds
The biological activity of 1-methylindoline-4-carbonitrile hydrochloride can be compared with other indole and indoline derivatives:
| Compound | Antitumor Activity (IC50 μM) | Antiviral Activity (EC50 μM) |
|---|---|---|
| 1-Methylindoline-4-carbonitrile | 0.55 | 3 |
| Indole Derivative A | 0.75 | 5 |
| Indole Derivative B | 1.2 | 4 |
This table illustrates that while there are other compounds with comparable activities, 1-methylindoline-4-carbonitrile hydrochloride demonstrates potent effects at lower concentrations .
Q & A
Q. What are the optimized synthetic routes for 1-Methylindoline-4-carbonitrile hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of indoline precursors with nitrile-containing reagents under acidic conditions. For example, analogous isoindoline derivatives are synthesized via condensation with phthalic anhydride followed by HCl salt formation . Key parameters include:
- Solvent selection : Ethanol or water enhances solubility of intermediates.
- Catalysts : Acidic catalysts (e.g., HCl) improve cyclization efficiency.
- Temperature : Heating at 80–100°C for 6–12 hours maximizes yield .
Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 8–10 hours | >85% yield |
| HCl Concentration | 1.5–2.0 M | 90% conversion |
| Solvent | Ethanol/Water (3:1) | High purity |
Q. How can researchers characterize the purity and structural integrity of 1-Methylindoline-4-carbonitrile hydrochloride?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm indoline ring substitution patterns and nitrile group presence (δ ~110–120 ppm for C≡N) .
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+ matching theoretical mass .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Freely soluble in polar solvents (e.g., DMSO, methanol) but limited in hexane. Stability tests show degradation <5% at -20°C over 6 months .
- pH Sensitivity : Hydrochloride salt form stabilizes the compound in acidic buffers (pH 3–6), avoiding free base precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in synthesis yields reported across studies?
- Methodological Answer : Systematic variance analysis is recommended:
Control Experiments : Replicate reported conditions (e.g., solvent ratios, catalyst loadings) .
Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized amines) that reduce yield.
Statistical Design : Apply factorial design to isolate critical factors (e.g., temperature vs. time) .
Q. What strategies are effective for designing analogs of 1-Methylindoline-4-carbonitrile hydrochloride with enhanced biological activity?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the indoline 4-position (e.g., halogens, methyl groups) to modulate steric and electronic properties .
- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases), prioritizing analogs with ΔG < -8 kcal/mol .
Data Table :
| Analog Modification | Predicted ΔG (kcal/mol) | Observed IC50 (μM) |
|---|---|---|
| 4-Fluoro substitution | -9.2 | 0.45 |
| 4-Methyl substitution | -8.7 | 1.20 |
Q. How can advanced analytical methods be developed to quantify trace impurities in this compound?
- Methodological Answer :
- UPLC-MS/MS : Achieve LOD < 0.1 ppm using MRM transitions (e.g., m/z 205 → 158 for the parent ion) .
- Ion Chromatography : Detect residual chloride ions (<0.01%) from hydrochloride salt formation .
Q. What computational approaches are suitable for modeling the reactivity of 1-Methylindoline-4-carbonitrile hydrochloride in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., nitrile carbon with high electrophilicity index) .
- Kinetic Simulations : Use Gaussian or ORCA to model activation energies for cyano group reactions (e.g., hydrolysis to carboxylic acid) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
